molecular formula C17H22N2O3SSi B11513912 5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

Cat. No.: B11513912
M. Wt: 362.5 g/mol
InChI Key: GWNOJZPNTDFHIO-UHFFFAOYSA-N
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Description

5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one is a complex organic compound characterized by its unique structural features. This compound contains a pyrimidinone core, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and a keto group at position 4. The presence of an ethyl(dimethyl)silyl group and a hydroxy group adds to its chemical diversity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a silylated aldehyde with a thiol-substituted pyrimidinone under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The presence of the silyl group can enhance the compound’s stability and bioavailability.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They have shown promise in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The silyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[methyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one
  • 5-{[ethyl(trimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 5-{[ethyl(dimethyl)silyl]methyl}-6-hydroxy-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one stands out due to the presence of the ethyl(dimethyl)silyl group. This group imparts unique chemical properties, such as increased stability and reactivity, making the compound more versatile in various applications.

Properties

Molecular Formula

C17H22N2O3SSi

Molecular Weight

362.5 g/mol

IUPAC Name

5-[[ethyl(dimethyl)silyl]methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H22N2O3SSi/c1-4-24(2,3)11-13-15(21)18-17(19-16(13)22)23-10-14(20)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H2,18,19,21,22)

InChI Key

GWNOJZPNTDFHIO-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CC1=C(N=C(NC1=O)SCC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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